MMP-2 Inhibitor II
MMP-2 Inhibitor II
MMP-2 Inhibitor II is an oxirane p-sulfonamido analog of SB-3CT that irreversibly inhibits matrix metalloproteinase-2 (MMP-2; Ki = 2.4 µM). It less potently inhibits MMP-1 and -7 (Kis = 45 and 379 µM, respectively) and does not inhibit MMP-3, -7, or -9.1 MMP-2 Inhibitor II, at 5 µM, attenuates glucose-induced MMP-2 activity and expression, as well as subsequent apoptosis, in retinal endothelial cells. It has also been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation.
Brand Name:
Vulcanchem
CAS No.:
869577-51-5
VCID:
VC0005419
InChI:
InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3
SMILES:
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
Molecular Formula:
C16H17NO6S2
Molecular Weight:
383.4 g/mol
MMP-2 Inhibitor II
CAS No.: 869577-51-5
VCID: VC0005419
Molecular Formula: C16H17NO6S2
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

Description | MMP-2 Inhibitor II is an oxirane p-sulfonamido analog of SB-3CT that irreversibly inhibits matrix metalloproteinase-2 (MMP-2; Ki = 2.4 µM). It less potently inhibits MMP-1 and -7 (Kis = 45 and 379 µM, respectively) and does not inhibit MMP-3, -7, or -9.1 MMP-2 Inhibitor II, at 5 µM, attenuates glucose-induced MMP-2 activity and expression, as well as subsequent apoptosis, in retinal endothelial cells. It has also been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation. |
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CAS No. | 869577-51-5 |
Product Name | MMP-2 Inhibitor II |
Molecular Formula | C16H17NO6S2 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3 |
Standard InChIKey | ADEXXMLIERNFQB-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 |
Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | N-[4-[4-[(2-oxiranylmethyl)sulfonyl]phenoxy]phenyl]-methanesulfonamide |
PubChem Compound | 15940371 |
Last Modified | Apr 15 2024 |
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